molecular formula C13H7Cl4N B3372230 Benzenamine, 2,4-dichloro-N-[(2,4-dichlorophenyl)methylene]- CAS No. 88450-65-1

Benzenamine, 2,4-dichloro-N-[(2,4-dichlorophenyl)methylene]-

Cat. No. B3372230
CAS RN: 88450-65-1
M. Wt: 319 g/mol
InChI Key: RRFPPNUZXMNIBU-UHFFFAOYSA-N
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Description

Benzenamine, 2,4-dichloro-N-[(2,4-dichlorophenyl)methylene]- is a chemical compound with the formula C6H5Cl2N . It has a molecular weight of 162.017 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Synthesis Analysis

The synthesis of a similar compound, 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide, was reported in a study . The synthesis involved refluxing N-(2,4-dichlorophenyl)-2-nitrobenzamide with thionyl chloride in dry toluene to afford 2,4-dichloro-N-[chloro(2-nitrophenyl)methylene]benzenamine intermediate. This was followed by treatment with 2-methyl benzoic acid in the presence of triethyl amine .


Molecular Structure Analysis

The molecular structure of Benzenamine, 2,4-dichloro-N-[(2,4-dichlorophenyl)methylene]- contains a total of 26 bonds. These include 19 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 imine .


Physical And Chemical Properties Analysis

Benzenamine, 2,4-dichloro-N-[(2,4-dichlorophenyl)methylene]- is a pale grey or beige-brown to red-brown crystalline substance . It has a melting point of 63°C and a boiling point of 245°C . It is soluble in organic solvents such as ethanol, ether, and acids, and slightly soluble in water . The color of the compound may darken when exposed to air .

properties

IUPAC Name

N,1-bis(2,4-dichlorophenyl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl4N/c14-9-2-1-8(11(16)5-9)7-18-13-4-3-10(15)6-12(13)17/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFPPNUZXMNIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405314
Record name Benzenamine, 2,4-dichloro-N-[(2,4-dichlorophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 2,4-dichloro-N-[(2,4-dichlorophenyl)methylene]-

CAS RN

88450-65-1
Record name Benzenamine, 2,4-dichloro-N-[(2,4-dichlorophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DICHLORO-N-(2,4-DICHLOROBENZYLIDENE)ANILINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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